Dithallium chromate

Description

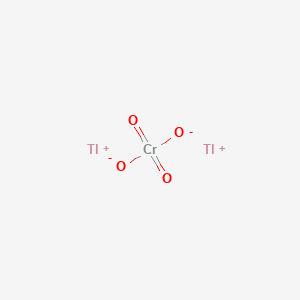

Structure

2D Structure

Properties

CAS No. |

13473-75-1 |

|---|---|

Molecular Formula |

CrO4Tl2 |

Molecular Weight |

524.76 g/mol |

IUPAC Name |

dioxido(dioxo)chromium;thallium(1+) |

InChI |

InChI=1S/Cr.4O.2Tl/q;;;2*-1;2*+1 |

InChI Key |

ARTWBPXCXWJLPM-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Tl+].[Tl+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dithallium Chromate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithallium chromate (Tl₂CrO₄) is an inorganic compound notable for its characteristic yellow precipitate and its significant toxicity, a consequence of its constituent elements: thallium and hexavalent chromium. This document provides a comprehensive overview of the synthesis, physicochemical properties, and toxicological aspects of this compound. Detailed experimental protocols for its preparation via precipitation are outlined, and its known physical and chemical data are presented in a structured format for clarity. Due to the hazardous nature of this compound, this guide also emphasizes the critical safety precautions necessary for its handling and disposal.

Physicochemical Properties of this compound

This compound is a yellow, crystalline solid under standard conditions. Its key quantitative properties are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CrO₄Tl₂ | [1] |

| Molar Mass | 524.73 g/mol | |

| Appearance | Yellow rhombic crystals | |

| Melting Point | 633 °C | |

| Density | 6.91 g/cm³ (at 25 °C) |

Table 2: Solubility of this compound in Water

| Temperature (°C) | Solubility (g / 100 g of water) | Reference |

| 20 | 0.0042 | |

| 60 | 0.03 | [2] |

| 100 | 0.2 | [2] |

Table 3: Thermodynamic Properties of this compound

| Property | Value | Reference |

| Standard Molar Enthalpy of Formation (ΔfH⁰) | -934.2 kJ/mol (solid) | |

| Standard Molar Gibbs Energy of Formation (ΔfG⁰) | -850.6 kJ/mol (solid) | |

| Standard Molar Entropy (S⁰) | 282.3 J/(mol·K) (solid) |

Synthesis of this compound

The synthesis of this compound is primarily achieved through a precipitation reaction in an aqueous solution.[2][3] This method takes advantage of the low solubility of this compound in water.[4][2]

Experimental Protocol: Precipitation Method

This protocol is based on the reaction between a soluble thallium(I) salt and a soluble chromate salt.[2][5]

Materials:

-

Thallium(I) nitrate (TlNO₃)

-

Potassium chromate (K₂CrO₄) or Potassium dichromate (K₂Cr₂O₇)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Asbestos felt or suitable filtration medium

-

Perforated platinum crucible (or equivalent)

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of thallium(I) nitrate. A typical concentration for gravimetric analysis is 10 g/L.[2]

-

Prepare an aqueous solution of potassium chromate or potassium dichromate.

-

-

Precipitation:

-

In a suitable reaction vessel, heat the thallium(I) nitrate solution to approximately 70-80 °C.[2]

-

Make the thallium(I) nitrate solution distinctly alkaline by adding a solution of potassium carbonate.[2]

-

Slowly add the potassium chromate or potassium dichromate solution to the heated, alkaline thallium(I) nitrate solution with constant stirring.

-

A yellow precipitate of this compound will form immediately.[3]

-

Allow the precipitate to settle.

-

-

Isolation and Purification:

-

Filter the precipitate using a pre-weighed perforated platinum crucible containing an asbestos felt.

-

Wash the precipitate with a mixture of alcohol and water to remove any soluble impurities.[2]

-

Dry the precipitate at a low temperature to a constant weight.

-

Reaction Chemistry:

The reaction proceeds via a double displacement mechanism:

2 TlNO₃(aq) + K₂CrO₄(aq) → Tl₂CrO₄(s) + 2 KNO₃(aq)

If potassium dichromate is used in an alkaline solution, the dichromate ion is in equilibrium with the chromate ion, which then reacts with the thallium(I) ions.[6][7]

Cr₂O₇²⁻(aq) + 2 OH⁻(aq) ⇌ 2 CrO₄²⁻(aq) + H₂O(l)

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Toxicological Profile

Both thallium and hexavalent chromium are highly toxic, making this compound a hazardous substance that must be handled with extreme caution.[8][9]

Thallium Toxicity

Thallium is a cumulative poison that can be absorbed through ingestion, inhalation, or skin contact.[8][10] The thallium(I) ion (Tl⁺) mimics the potassium ion (K⁺) in the body due to their similar ionic radii, allowing it to enter cells via potassium uptake pathways and disrupt numerous cellular processes.[8]

Key toxic effects of thallium include:

-

Neurological: Severe peripheral neuropathy, ataxia, tremors, and cranial nerve palsies are common, often presenting 2 to 5 days after exposure.[6]

-

Dermatological: Alopecia (hair loss) is a characteristic sign that typically appears 2 to 3 weeks after exposure.[6]

-

Gastrointestinal: Nausea and vomiting may occur initially.[11]

Hexavalent Chromium Toxicity

Hexavalent chromium compounds are genotoxic and carcinogenic, particularly when inhaled.[9] They can also cause skin sensitization and ulceration.[9] The toxicity of chromates is attributed to the chromate ion (CrO₄²⁻).[12]

Key toxic effects of hexavalent chromium include:

-

Carcinogenicity: Chronic inhalation is linked to an increased risk of lung cancer.[7]

-

Dermal: Can cause allergic contact dermatitis and "chrome ulcers" upon prolonged skin contact.[9]

-

Acute Toxicity: Ingestion of large amounts can lead to severe damage to the gastrointestinal, respiratory, cardiovascular, hepatic, and renal systems, and can be fatal.[7]

Logical Relationship of Toxicity

Caption: Toxicity contributions of constituent ions.

Safety and Handling

Due to its high toxicity, this compound must be handled under strict safety protocols.

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, a lab coat, and splash goggles are mandatory. Respiratory protection may be required if there is a risk of generating dust.

-

Handling: Avoid contact with skin and eyes. Do not ingest or inhale.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a readily synthesized inorganic compound with well-defined physicochemical properties. Its primary significance in a research and development context lies in its high toxicity, stemming from both the thallium(I) and chromate ions. A thorough understanding of its properties and the stringent safety measures required for its handling are paramount for any professional working with this hazardous material. The experimental protocol provided herein offers a clear and reproducible method for its synthesis, while the tabulated data and diagrams serve as a quick reference for its key characteristics and associated hazards.

References

- 1. ac1.hhu.de [ac1.hhu.de]

- 2. ajsonline.org [ajsonline.org]

- 3. Thallium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 4. Oxidation by thallium nitrate | PPTX [slideshare.net]

- 5. quora.com [quora.com]

- 6. Chromium - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. cdn.ca9.uscourts.gov [cdn.ca9.uscourts.gov]

- 11. Thallium(Tl) - Definition, Preparation, Properties, Uses, Compounds, Reactivity [examples.com]

- 12. youtube.com [youtube.com]

Unraveling the Crystal Structure of Dithallium Chromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide will, therefore, focus on the established experimental protocols for determining such a crystal structure, providing a roadmap for researchers undertaking this characterization.

Experimental Protocols: The Pathway to Crystal Structure Determination

The determination of a novel crystal structure, such as that of dithallium chromate, follows a well-established experimental workflow. This process begins with the synthesis of high-quality single crystals and culminates in the refinement of the crystal structure using X-ray diffraction data.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of single crystals of sufficient size and quality for X-ray diffraction analysis. A common method for the preparation of this compound is through a precipitation reaction in an aqueous solution.

Methodology:

-

Reactant Preparation: Prepare aqueous solutions of a soluble thallium(I) salt (e.g., thallium(I) nitrate, TlNO₃) and a soluble chromate salt (e.g., potassium chromate, K₂CrO₄).

-

Precipitation: Slowly mix the two solutions. This compound, being sparingly soluble, will precipitate out of the solution.

Tl₂(aq)²⁺ + CrO₄(aq)²⁻ → Tl₂CrO₄(s)

-

Crystal Growth: To obtain single crystals suitable for X-ray diffraction, the rate of precipitation must be carefully controlled. This can be achieved by methods such as:

-

Slow Evaporation: Allowing the solvent of a saturated solution to evaporate slowly over several days or weeks.

-

Vapor Diffusion: Placing a solution of the compound in an open container within a larger sealed container that also holds a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Temperature Gradient: Creating a slight temperature gradient in the solution to control the solubility and promote crystal growth in the cooler region.

-

X-ray Diffraction Analysis

Once suitable single crystals are obtained, X-ray diffraction is the definitive technique for determining the atomic arrangement within the crystal lattice.

Methodology:

-

Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is then rotated. The diffracted X-rays are detected by an area detector. The angles and intensities of thousands of reflections are collected.

-

Data Processing: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and the intensities of each reflection.

-

Structure Solution and Refinement:

-

Space Group Determination: Based on the symmetry of the diffraction pattern, the space group of the crystal is determined.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as Patterson or direct methods.

-

Structure Refinement: The atomic coordinates and other parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns.

-

Data Presentation: A Template for this compound

While the specific data for this compound is not yet determined, the following tables provide a standardized format for presenting the crystallographic data once it is obtained.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | Tl₂CrO₄ |

| Formula weight | |

| Temperature (K) | |

| Wavelength (Å) | |

| Crystal system | |

| Space group | |

| Unit cell dimensions | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| Volume (ų) | |

| Z (formula units/unit cell) | |

| Calculated density (g/cm³) | |

| Absorption coefficient (mm⁻¹) | |

| F(000) | |

| Crystal size (mm³) | |

| θ range for data collection (°) | |

| Index ranges | |

| Reflections collected | |

| Independent reflections | |

| Completeness to θ = x° (%) | |

| Refinement method | |

| Data / restraints / parameters | |

| Goodness-of-fit on F² | |

| Final R indices [I>2σ(I)] | |

| R indices (all data) | |

| Largest diff. peak and hole (e.Å⁻³) |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for this compound

| Atom | Wyckoff position | x | y | z | U(eq) [Ų] |

| Tl1 | |||||

| Cr1 | |||||

| O1 | |||||

| O2 | |||||

| O3 | |||||

| O4 |

Table 3: Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond | Length (Å) | Angle | Angle (°) |

| Cr1-O1 | O1-Cr1-O2 | ||

| Cr1-O2 | O1-Cr1-O3 | ||

| Cr1-O3 | O1-Cr1-O4 | ||

| Cr1-O4 | O2-Cr1-O3 | ||

| O2-Cr1-O4 | |||

| O3-Cr1-O4 |

Visualizing the Workflow

The logical flow of experiments and data analysis in crystal structure determination can be visualized to provide a clear overview of the process.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated and deposited in public databases, the experimental and analytical pathways to determine this information are well-established. This guide provides the necessary framework for researchers to approach the synthesis, crystallization, and X-ray diffraction analysis of this compound. The successful determination of its crystal structure will be a valuable contribution to the fields of inorganic chemistry and materials science, and will provide the fundamental data needed for further computational and experimental investigations.

An In-depth Technical Guide to Dithallium Chromate (CAS: 13473-75-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithallium chromate (Tl₂CrO₄) is an inorganic compound characterized by its high toxicity and limited solubility in water. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and critical safety and toxicological information. Due to its hazardous nature, handling of this compound requires strict adherence to safety protocols. This document is intended to serve as a vital resource for professionals in research and development who require detailed technical information on this compound.

Chemical and Physical Properties

This compound is a yellow rhombic crystalline solid.[1] The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for its key characteristics.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 13473-75-1 | [2] |

| Molecular Formula | CrO₄Tl₂ | [2] |

| Molecular Weight | 524.76 g/mol | [2][3] |

| Appearance | Yellow rhombic crystals | [1] |

| Melting Point | 633 °C | [1] |

| Density | 6.91 g/cm³ (at 25 °C) | [1] |

Table 2: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| 20 | 0.0042 | [1] |

| 60 | 0.03 | [1][4] |

| 100 | 0.2 | [1][4] |

Experimental Protocols

Synthesis of this compound via Precipitation

This protocol describes the synthesis of this compound by the reaction of a soluble thallium(I) salt with a soluble chromate salt, resulting in the precipitation of highly insoluble this compound. This method is adapted from procedures developed for the gravimetric estimation of thallium.[4]

Materials:

-

Thallium(I) sulfate (Tl₂SO₄) or Thallium(I) nitrate (TlNO₃)

-

Potassium chromate (K₂CrO₄) or Potassium dichromate (K₂Cr₂O₇)

-

Dilute ammonia solution

-

Distilled water

-

Beakers

-

Stirring rod

-

Buchner funnel and flask

-

Filter paper

-

Drying oven

Procedure:

-

Prepare a solution of a soluble thallium(I) salt (e.g., thallium(I) sulfate) in distilled water.

-

In a separate beaker, prepare a solution of potassium chromate in distilled water.

-

Heat both solutions to approximately 70-80 °C.[4]

-

Slowly add the potassium chromate solution to the thallium(I) salt solution while stirring continuously. A yellow precipitate of this compound will form immediately.

-

Make the solution slightly alkaline by adding a few drops of dilute ammonia solution to ensure complete precipitation.

-

Allow the mixture to cool to room temperature and then let the precipitate settle.

-

Filter the precipitate using a Buchner funnel and filter paper.

-

Wash the precipitate with small portions of cold distilled water to remove any soluble impurities.

-

Dry the collected this compound in a drying oven at a temperature of 100-120 °C until a constant weight is achieved.

Quantitative Analysis of this compound

The purity of the synthesized this compound can be determined gravimetrically.

Procedure:

-

Accurately weigh a sample of the dried this compound.

-

Dissolve the sample in a minimal amount of dilute nitric acid.

-

Precipitate the thallium as thallium(I) iodide (TlI) by adding a slight excess of potassium iodide solution.[4]

-

Filter, dry, and weigh the thallium(I) iodide precipitate.

-

From the weight of the thallium(I) iodide, calculate the amount of thallium in the original sample and subsequently determine the purity of the this compound.

Safety and Toxicology

This compound is a highly toxic compound and must be handled with extreme caution. It is classified as fatal if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[5]

Table 3: Toxicological Data for Thallium Compounds

| Parameter | Value | Species | Reference |

| LD₅₀ (Oral) | 16 mg/kg (Thallium Sulfate) | Rat | [6] |

| Lethal Dose (Oral) | 10-15 mg/kg | Human | [7][8] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.

-

Wear chemical-resistant gloves, a lab coat, and chemical safety goggles.

-

Use a respirator with an appropriate filter for toxic dusts.

-

Avoid generating dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

-

If swallowed, seek immediate medical attention.[5]

Diagrams

Caption: Workflow for the synthesis and analysis of this compound.

Applications and Research Interest

Due to its extreme toxicity, the direct applications of this compound are limited. However, thallium compounds, in general, have found use in various niche applications:

-

Electronics Industry: Thallium is used in the manufacturing of photoelectric cells and infrared detectors.[7]

-

Glass Manufacturing: Thallium oxide is used to produce glasses with a high refractive index.[7]

-

Medical Imaging: The radioisotope thallium-201 is used in cardiac imaging.[7]

The study of this compound and similar compounds is primarily of interest to researchers in inorganic chemistry, materials science, and toxicology. Understanding its properties and behavior is crucial for developing safe handling procedures and for environmental remediation efforts in areas contaminated with heavy metals.

References

- 1. thallium chromate [chemister.ru]

- 2. Page loading... [guidechem.com]

- 3. webqc.org [webqc.org]

- 4. ajsonline.org [ajsonline.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ChemNote: Thallium Poisoning | ChemSee [chemsee.com]

- 7. Thallium Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 8. Thallium - poisoner’s poison: An overview and review of current knowledge on the toxicological effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Dithallium Chromate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithallium chromate (Tl₂CrO₄) is an inorganic compound that, due to the toxic nature of both thallium and hexavalent chromium, is of significant interest from a toxicological and environmental standpoint. This guide provides a comprehensive overview of its physical and chemical properties, intended to inform researchers, scientists, and professionals in drug development about its characteristics and safe handling.

Physical Properties

This compound is a yellow, crystalline solid.[1] Its key physical properties are summarized in the table below, providing a ready reference for laboratory and research applications.

| Property | Value | Reference |

| Molecular Formula | Tl₂CrO₄ | |

| Molar Mass | 524.76 g/mol | [2] |

| Appearance | Yellow rhombic crystals | [1] |

| Density | 6.91 g/cm³ | [1] |

| Melting Point | 633 °C (1171.4 °F) | [1] |

| Solubility in Water | 0.0042 g/100 mL at 20 °C | [1] |

| 0.03 g/100 mL at 60 °C | [1] | |

| 0.2 g/100 mL at 100 °C | [1] |

Chemical Properties

The chemical behavior of this compound is dictated by the properties of the thallium(I) cation and the chromate anion.

Reactivity with Acids

In an acidic solution, the chromate ion (CrO₄²⁻) undergoes a condensation reaction to form the dichromate ion (Cr₂O₇²⁻), which is a stronger oxidizing agent.[3][4] This equilibrium is pH-dependent, with the dichromate ion being the predominant species in acidic conditions.[3] The reaction of this compound with an acid (H⁺) can be represented as follows:

2 Tl₂CrO₄(s) + 2 H⁺(aq) ⇌ 4 Tl⁺(aq) + Cr₂O₇²⁻(aq) + H₂O(l)

Oxidizing Properties

The chromate ion is a moderately strong oxidizing agent.[3] In acidic solutions, the resulting dichromate ion is a potent oxidizing agent, capable of oxidizing a wide range of substances while being reduced to the green chromium(III) ion (Cr³⁺).[4]

Thermal Decomposition

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of sparingly soluble salts like this compound is through a precipitation reaction. A detailed experimental protocol is outlined below:

Materials:

-

A soluble thallium(I) salt (e.g., thallium(I) sulfate, Tl₂SO₄, or thallium(I) nitrate, TlNO₃)

-

A soluble chromate salt (e.g., potassium chromate, K₂CrO₄, or sodium chromate, Na₂CrO₄)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Prepare an aqueous solution of the soluble thallium(I) salt.

-

Prepare an aqueous solution of the soluble chromate salt.

-

Slowly add the chromate solution to the thallium(I) salt solution while continuously stirring.

-

A yellow precipitate of this compound will form immediately due to its low solubility.

-

Continue stirring for a period to ensure complete precipitation.

-

Filter the precipitate using a Büchner funnel and filter paper.

-

Wash the precipitate with small portions of distilled water to remove any soluble impurities.

-

Dry the collected this compound precipitate in a drying oven at a low temperature to avoid any decomposition.

Characterization

The synthesized this compound can be characterized using various analytical techniques:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the compound.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): For elemental analysis to confirm the presence and quantify the amounts of thallium and chromium.[6][7]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the chromate anion.

-

Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition pattern of the compound.

Mandatory Visualization

Caption: Logical workflow from synthesis to properties and implications of this compound.

Toxicity and Safety

This compound is a highly toxic compound. Both thallium and hexavalent chromium pose significant health risks.

-

Thallium Toxicity: Thallium and its compounds are extremely toxic and can be absorbed through the skin, by inhalation, or ingestion.[8] Thallium poisoning can cause severe neurological damage, hair loss, and can be fatal.[8][9][10] The toxicity of thallium is partly due to its ability to mimic potassium ions in biological systems, disrupting cellular processes.[8]

-

Chromium(VI) Toxicity: Hexavalent chromium compounds are known carcinogens and are highly toxic and corrosive.

Due to its high toxicity, this compound must be handled with extreme caution. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory. All work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or aerosols. Strict protocols for waste disposal of thallium and chromium-containing compounds must be followed in accordance with local regulations.

References

- 1. thallium chromate [chemister.ru]

- 2. webqc.org [webqc.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. scispace.com [scispace.com]

- 6. ANALYTICAL METHODS - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thallium poisoning - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. compoundchem.com [compoundchem.com]

An In-Depth Technical Guide on the Aqueous Solubility of Dithallium Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of dithallium chromate (Tl₂CrO₄), a compound of interest in various chemical and toxicological research fields. This document compiles available quantitative solubility data, outlines detailed experimental methodologies for its determination, and presents a logical workflow for solubility studies.

Core Data Presentation

The solubility of this compound in water exhibits a positive correlation with temperature. The available quantitative data is summarized in the table below for ease of comparison.

| Temperature (°C) | Solubility ( g/100 g H₂O) | Molar Solubility (mol/L) | Solubility Product Constant (Ksp) |

| 20 | 0.0042 | 8.00 x 10⁻⁵ | - |

| 25 | - | - | 8.67 x 10⁻¹³ |

| 60 | 0.030 | 5.72 x 10⁻⁴ | - |

| 100 | 0.20 | 3.81 x 10⁻³ | - |

Note: The molar solubility was calculated from the solubility in g/100 g H₂O assuming the density of the solution is approximately 1 g/mL. The Ksp value is reported at 25 °C, a standard temperature for such measurements.

Experimental Protocols

Gravimetric Determination of Solubility

This method involves the preparation of a saturated solution at a specific temperature and the subsequent determination of the mass of dissolved solute in a known volume of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of deionized water in a sealed, temperature-controlled vessel.

-

Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The vessel should be maintained at the desired constant temperature throughout this period.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled pipette to match the equilibrium temperature, preventing precipitation or further dissolution.

-

Filter the withdrawn sample through a fine-porosity filter paper to remove any suspended solid particles.

-

-

Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent (water) in an oven at a temperature below the decomposition temperature of this compound.

-

Once completely dry, cool the evaporating dish in a desiccator and weigh it.

-

The difference between the final and initial mass of the evaporating dish gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or molarity using the mass of the dissolved solid and the initial volume of the saturated solution.

-

Spectrophotometric Determination of the Solubility Product Constant (Ksp)

This method relies on the chromate ion (CrO₄²⁻) having a distinct absorbance in the visible spectrum, allowing for the determination of its concentration in a saturated solution.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of a soluble chromate salt (e.g., potassium chromate, K₂CrO₄) of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the chromate ion using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus the molar concentration of the chromate ion.

-

-

Preparation of a Saturated this compound Solution:

-

Prepare a saturated solution of this compound in deionized water at a constant temperature as described in the gravimetric method.

-

-

Analysis of the Saturated Solution:

-

Filter the saturated solution to remove any undissolved solid.

-

Measure the absorbance of the clear supernatant at the same λmax used for the calibration curve.

-

-

Calculation of Ksp:

-

Use the calibration curve to determine the molar concentration of the chromate ion ([CrO₄²⁻]) in the saturated solution.

-

Based on the dissolution equilibrium of this compound, Tl₂CrO₄(s) ⇌ 2Tl⁺(aq) + CrO₄²⁻(aq), the concentration of the thallium ion ([Tl⁺]) will be twice the concentration of the chromate ion ([Tl⁺] = 2[CrO₄²⁻]).

-

Calculate the solubility product constant (Ksp) using the expression: Ksp = [Tl⁺]²[CrO₄²⁻] = (2[CrO₄²⁻])²[CrO₄²⁻] = 4[CrO₄²⁻]³.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility.

An In-depth Technical Guide to the Physical Properties of Dithallium Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of dithallium chromate (Tl₂CrO₄), specifically its melting point and density. The information contained herein is intended to support research, development, and quality control activities where this inorganic compound is utilized.

Quantitative Data Summary

The fundamental physical constants of this compound are summarized in the table below for quick reference. These values are critical for a variety of applications, from synthesis and purification to materials science and safety assessments.

| Property | Value | Temperature |

| Melting Point | 633 °C | N/A |

| Density | 6.91 g/cm³ | 25 °C |

Table 1: Key Physical Properties of this compound

Experimental Protocols

The determination of the melting point and density of a chemical compound like this compound requires precise and standardized experimental procedures to ensure accuracy and reproducibility. The following sections detail the methodologies for these measurements.

The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid and liquid phases are in equilibrium.

Methodology: Capillary Melting Point Determination

A common and reliable method for determining the melting point of an inorganic compound is the capillary melting point technique.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer. This assembly is then immersed in a heat-stable liquid bath (such as silicone oil) within a melting point apparatus. The apparatus is equipped with a heating element, a stirrer for uniform heat distribution, and a magnifying lens for observation.

-

Heating and Observation: The bath is heated slowly, and the temperature is monitored closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Data Recording: The temperature at which the last crystal of the solid melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

The density of a substance is its mass per unit volume. For a solid like this compound, the density can be determined using the water displacement method, which is based on Archimedes' principle.

Methodology: Water Displacement Method

-

Mass Measurement: A sample of this compound is accurately weighed using an analytical balance. This mass is recorded.

-

Initial Volume Measurement: A graduated cylinder is partially filled with a known volume of a liquid in which this compound is insoluble (e.g., a saturated solution of this compound in water to prevent dissolution). The initial volume is recorded.

-

Volume Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder, ensuring no splashing occurs.

-

Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes represents the volume of the this compound sample.

-

Density Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting point and density of a solid compound such as this compound.

Caption: Workflow for Melting Point and Density Determination.

Technical Guide: Synthesis of Thallium(I) Chromate from Thallium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of thallium(I) chromate (Tl₂CrO₄), a compound of interest in various chemical and material science applications. The primary synthesis route detailed is a precipitation reaction involving a soluble thallium(I) salt and a soluble chromate salt. This document outlines the underlying chemical principles, a detailed experimental protocol, and key quantitative data. Additionally, a workflow diagram is provided for clear visualization of the synthesis process. Special attention is given to the safe handling of thallium compounds due to their high toxicity.

Introduction

Thallium(I) chromate is a yellow, crystalline solid that is sparingly soluble in water.[1] Its synthesis is a classic example of a precipitation reaction, driven by the low solubility of the product. The formation of thallium(I) chromate has been historically significant in the gravimetric analysis of thallium.[1] This guide adapts established analytical procedures for a preparative synthesis, providing a robust method for obtaining this inorganic compound in a laboratory setting.

The primary reaction involves the combination of aqueous solutions of a thallium(I) salt, such as thallium(I) nitrate (TlNO₃) or thallium(I) sulfate (Tl₂SO₄), with a solution containing chromate ions (CrO₄²⁻), typically from potassium chromate (K₂CrO₄) or potassium dichromate (K₂Cr₂O₇) in an alkaline medium.

Chemical and Physical Properties

A summary of the key properties of thallium(I) chromate is presented in the table below.

| Property | Value |

| Chemical Formula | Tl₂CrO₄ |

| Molar Mass | 524.75 g/mol |

| Appearance | Yellow rhombic crystals |

| Solubility in Water | 0.02 g/L at 20 °C |

| 0.3 g/L at 60 °C[1] | |

| 2.0 g/L at 100 °C[1] |

Synthesis of Thallium(I) Chromate

The synthesis of thallium(I) chromate is achieved through a precipitation reaction. The following protocol is based on established gravimetric determination methods and has been adapted for preparative purposes.

Reaction Pathway

The chemical reaction for the synthesis of thallium(I) chromate from thallium(I) nitrate and potassium chromate is as follows:

2 TlNO₃(aq) + K₂CrO₄(aq) → Tl₂CrO₄(s) + 2 KNO₃(aq)

An alternative route using potassium dichromate in an alkaline solution can also be employed. The dichromate ions are converted to chromate ions in the basic medium, which then precipitate with the thallium(I) ions.

Experimental Protocol

Materials:

-

Thallium(I) nitrate (TlNO₃)

-

Potassium chromate (K₂CrO₄) or Potassium dichromate (K₂Cr₂O₇)

-

Potassium carbonate (K₂CO₃) or Ammonium hydroxide (NH₄OH) (if using potassium dichromate)

-

Distilled or deionized water

-

Ethanol (for washing)

Equipment:

-

Beakers

-

Graduated cylinders

-

Heating plate with magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

-

Drying oven

-

Analytical balance

Procedure:

-

Preparation of Thallium(I) Nitrate Solution: Accurately weigh a desired amount of thallium(I) nitrate and dissolve it in distilled water in a beaker. For example, a solution can be prepared by dissolving 10 g of TlNO₃ in water and making it up to a liter.[1]

-

Heating the Solution: Gently heat the thallium(I) nitrate solution to between 70 °C and 80 °C with continuous stirring.[1] This aids in the formation of a more crystalline and easily filterable precipitate.

-

Preparation of Potassium Chromate Solution: Prepare a stoichiometric amount of potassium chromate solution in a separate beaker.

-

Precipitation: Slowly add the potassium chromate solution to the heated thallium(I) nitrate solution while stirring vigorously. A yellow precipitate of thallium(I) chromate will form immediately.

-

Digestion of the Precipitate: Continue to stir the mixture while maintaining the temperature for a short period (e.g., 30 minutes) to allow the precipitate to "digest." This process encourages the growth of larger crystals and reduces the surface area, which minimizes the adsorption of impurities.

-

Isolation of the Product: Allow the precipitate to settle. Decant the supernatant liquid and then filter the precipitate under vacuum using a Büchner funnel fitted with filter paper.

-

Washing the Product: Wash the collected precipitate several times with small portions of warm distilled water to remove any soluble impurities, such as potassium nitrate. A final wash with ethanol can aid in drying.

-

Drying the Product: Carefully transfer the solid thallium(I) chromate to a pre-weighed watch glass or drying dish and dry it in an oven at a temperature of 100-120 °C until a constant weight is achieved.

-

Yield Calculation: Weigh the final product and calculate the percentage yield based on the initial amount of thallium(I) nitrate used.

Quantitative Data

The following table summarizes the key quantitative parameters for this synthesis.

| Parameter | Value/Range | Notes |

| Reactant Molar Ratio | 2:1 (TlNO₃ : K₂CrO₄) | A slight excess of the precipitating agent can be used to ensure complete precipitation of the thallium(I) ions for analytical purposes. |

| Reaction Temperature | 70 - 80 °C[1] | Heating promotes the formation of a more crystalline precipitate. |

| Drying Temperature | 100 - 120 °C | Dry to a constant weight to ensure all moisture is removed. |

| Expected Yield | > 95% | Based on gravimetric analysis principles, the yield is expected to be high due to the low solubility of the product. |

Visualization of the Synthesis Workflow

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of thallium(I) chromate.

Caption: Chemical reaction pathway for the synthesis of thallium(I) chromate.

Caption: Experimental workflow for the synthesis of thallium(I) chromate.

Safety Considerations

EXTREME CAUTION IS ADVISED. Thallium and its compounds are highly toxic and can be absorbed through the skin. They are also cumulative poisons. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, and safety glasses) must be worn at all times. All thallium-containing waste must be disposed of according to institutional and national regulations for heavy metal waste.

Conclusion

The synthesis of thallium(I) chromate from thallium(I) salts via a precipitation reaction is a straightforward and high-yielding method. By carefully controlling the reaction conditions, such as temperature and reactant addition, a pure, crystalline product can be obtained. The protocol provided in this guide serves as a reliable starting point for researchers requiring this compound for their work. The inherent toxicity of thallium necessitates strict adherence to safety protocols throughout the entire process.

References

Dithallium Chromate: A Comprehensive Crystallographic and Synthetic Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of dithallium chromate (Tl₂CrO₄), focusing on its crystallographic properties and synthetic methodology. The information is tailored for researchers, scientists, and professionals in drug development who may encounter or utilize thallium compounds in their work.

Crystallographic Data

The crystallographic data for rubidium chromate, and by extension, the expected data for this compound, is summarized below. This data is based on the findings of Smith and Colby, originally published in Zeitschrift fuer Kristallographie in 1941.[1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P m c n |

| Unit Cell Dimensions | |

| a | 6.301 Å |

| b | 10.725 Å |

| c | 7.999 Å |

| Angles | |

| α | 90° |

| β | 90° |

| γ | 90° |

Physicochemical Properties

| Property | Value |

| Chemical Formula | Tl₂CrO₄ |

| Molecular Weight | 524.75 g/mol |

| Appearance | Yellow solid[2] |

| Solubility | Very insoluble in water[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a precipitation reaction in an aqueous solution. The following protocol is adapted from the gravimetric estimation method described by Browning and Hutchins.[3]

Materials:

-

A soluble thallium(I) salt (e.g., thallous nitrate, TlNO₃)

-

A soluble chromate salt (e.g., potassium chromate, K₂CrO₄, or potassium dichromate, K₂Cr₂O₇)

-

Deionized water

-

Potassium bicarbonate (KHCO₃) (if using potassium dichromate)

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a solution of a soluble thallium(I) salt by dissolving it in deionized water. The concentration can be varied, but a 0.1 M solution is a reasonable starting point.

-

Prepare a solution of potassium chromate or potassium dichromate in deionized water.

-

-

Precipitation:

-

Slowly add the potassium chromate solution to the thallium(I) salt solution while stirring continuously. A yellow precipitate of this compound will form immediately.[2]

-

If using potassium dichromate, the solution should be made alkaline to ensure the formation of the neutral chromate salt. This can be achieved by adding potassium bicarbonate until the solution is distinctly alkaline.[3] The overall reaction is: 2Tl⁺(aq) + CrO₄²⁻(aq) → Tl₂CrO₄(s)[2]

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Collect the yellow precipitate by filtration using a Büchner funnel and filter paper.

-

Wash the precipitate with small portions of deionized water to remove any soluble impurities.

-

Dry the purified this compound in a drying oven at a low temperature (e.g., 60°C) to a constant weight.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

An In-depth Technical Guide to the Coordination Chemistry of Thallium Chromate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thallium(I) chromate (Tl₂CrO₄) is an inorganic compound that, while not as extensively studied in coordination chemistry as other transition metal complexes, presents a unique intersection of the chemical properties of thallium and chromium. For researchers in materials science, it offers a potential building block for novel solid-state structures. For toxicologists and drug development professionals, understanding its behavior is crucial due to the high toxicity of both thallium and hexavalent chromium. This guide provides a comprehensive overview of the known coordination chemistry of thallium chromate, including its synthesis, structural properties, and spectroscopic signature. Furthermore, it delves into the toxicological implications by visualizing the cellular pathways affected by thallium, a key consideration for any application or accidental exposure.

Core Physicochemical Properties

Thallium(I) chromate is a yellow, crystalline solid that is sparingly soluble in water. Its insolubility has been historically utilized in the gravimetric analysis of thallium.[1] Key quantitative data for thallium chromate are summarized in the table below.

| Property | Value | Unit | Reference(s) |

| Formula | Tl₂CrO₄ | [2] | |

| Molar Mass | 524.73 | g/mol | [2] |

| Appearance | Yellow rhombic crystals | [2] | |

| Density | 6.91 (at 25 °C) | g/cm³ | [2] |

| Melting Point | 633 | °C | [2] |

| Solubility in Water | 0.0042 (at 20 °C) | g/100 g | [2] |

| 0.03 (at 60 °C) | g/100 g | [1][2] | |

| 0.2 (at 100 °C) | g/100 g | [1] | |

| Standard Molar Enthalpy of Formation (ΔfH⁰) | -934.2 | kJ/mol | [2] |

| Standard Molar Gibbs Energy of Formation (ΔfG⁰) | -850.6 | kJ/mol | [2] |

| Standard Molar Entropy (S⁰) | 282.3 | J/(mol·K) | [2] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of Thallium(I) Chromate

Materials:

-

Thallium(I) nitrate (TlNO₃) or Thallium(I) sulfate (Tl₂SO₄)

-

Potassium chromate (K₂CrO₄) or Potassium dichromate (K₂Cr₂O₇)

-

Ammonium hydroxide (NH₄OH) solution (optional, for pH adjustment)

-

Deionized water

-

Filter paper

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Preparation of Solutions:

-

Prepare a solution of a soluble thallium(I) salt (e.g., 1% w/v TlNO₃ in deionized water).

-

Prepare a solution of a soluble chromate salt (e.g., 1% w/v K₂CrO₄ in deionized water).

-

-

Precipitation:

-

In a beaker, take a measured volume of the thallium(I) salt solution.

-

Slowly add the potassium chromate solution dropwise while stirring continuously. A yellow precipitate of thallium(I) chromate will form immediately.

-

If starting with potassium dichromate, it is advisable to make the thallium solution slightly alkaline with a few drops of ammonium hydroxide to ensure the formation of the chromate ion (CrO₄²⁻).[1]

-

-

Digestion and Isolation:

-

Gently heat the suspension to near boiling for a short period to encourage the formation of larger, more easily filterable crystals.

-

Allow the precipitate to cool and settle.

-

Filter the yellow precipitate using a pre-weighed filter paper.

-

Wash the precipitate with small portions of cold deionized water to remove any soluble impurities.

-

Dry the precipitate in an oven at a temperature below its melting point (e.g., 100-120 °C) until a constant weight is achieved.

-

Experimental Workflow for Synthesis

Structural and Spectroscopic Characterization

Crystal Structure

| Parameter | Chromate (CrO₄²⁻) | Dichromate (Cr₂O₇²⁻) | Reference(s) |

| Cr-O bond length (terminal) | ~1.63 Å | ~1.63 Å | [3] |

| Cr-O bond length (bridging) | N/A | ~1.79 Å | [3][4] |

| O-Cr-O bond angle | ~109.5° | ~109.5° (in tetrahedral units) | |

| Cr-O-Cr bond angle | N/A | ~126° | [4] |

In the absence of a definitive crystal structure for Tl₂CrO₄, it is reasonable to assume an ionic lattice with tetrahedral CrO₄²⁻ anions and Tl⁺ cations. The coordination environment around the thallium(I) ion is likely influenced by its large ionic radius and the presence of a stereochemically active 6s² lone pair, which can lead to distorted coordination geometries in the solid state.

Spectroscopic Properties

Infrared (IR) and Raman Spectroscopy: The vibrational spectra of thallium chromate are expected to be dominated by the internal modes of the tetrahedral chromate anion. For a tetrahedral ion (Td point group), four fundamental vibrational modes are expected. All four modes are Raman active, while only two (the asymmetric stretch and the asymmetric bend) are typically IR active. The symmetric stretching mode is often the most intense band in the Raman spectrum.

Expected Vibrational Modes for the Chromate Anion:

| Mode | Description | Approximate Wavenumber (cm⁻¹) | Activity |

| ν₁ (A₁) | Symmetric Stretch | 840 - 880 | Raman (strong, polarized) |

| ν₂ (E) | Symmetric Bend | 340 - 380 | Raman |

| ν₃ (F₂) | Asymmetric Stretch | 880 - 920 | IR (strong), Raman |

| ν₄ (F₂) | Asymmetric Bend | 380 - 420 | IR, Raman |

UV-Visible Spectroscopy: The yellow color of thallium chromate arises from electronic transitions within the chromate anion. Specifically, it is due to a ligand-to-metal charge transfer (LMCT) band in the near-ultraviolet and visible region, where an electron is excited from a non-bonding 2p orbital of an oxygen atom to a vacant d-orbital of the chromium(VI) center.

Coordination Chemistry and Reactivity

There is a scarcity of published research on the coordination chemistry originating from pre-formed thallium chromate. Its low solubility in most common solvents limits its use as a precursor in solution-phase synthesis of coordination complexes.

However, the formation of thallium chromate itself is a coordination-driven precipitation reaction. The chromate anion can act as a ligand, bridging metal centers to form coordination polymers. While no such structures involving Tl⁺ and CrO₄²⁻ are well-documented, the possibility of forming extended lattices or heterometallic frameworks under specific conditions (e.g., hydrothermal synthesis) cannot be ruled out.

Toxicological Profile and Cellular Signaling Pathways

The high toxicity of thallium compounds is a major concern. Thallium(I) is particularly hazardous due to its chemical similarity to the potassium ion (K⁺), allowing it to enter cells via potassium uptake pathways and disrupt numerous physiological processes. For professionals in drug development, understanding these mechanisms is critical for assessing potential toxicities and developing antidotes.

The primary mechanisms of thallium toxicity at the cellular level include:

-

Interference with Potassium-Dependent Processes: Tl⁺ can substitute for K⁺ in enzymes and ion channels, such as the Na⁺/K⁺-ATPase pump, leading to a disruption of the cellular membrane potential.

-

Inhibition of Enzymes: Thallium has a high affinity for sulfhydryl (-SH) groups in proteins, leading to the inhibition of critical enzymes.

-

Induction of Oxidative Stress: Thallium exposure leads to the generation of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA. This, in turn, can trigger mitochondrial dysfunction.

-

Mitochondrial Damage: Thallium can accumulate in mitochondria, leading to a decrease in the mitochondrial membrane potential, inhibition of the electron transport chain, and the opening of the mitochondrial permeability transition pore (mPTP). This disrupts ATP synthesis and can initiate apoptosis (programmed cell death).

-

Induction of Apoptosis: The release of cytochrome c from damaged mitochondria activates a cascade of caspases, leading to the execution of the apoptotic program.

Signaling Pathway of Thallium-Induced Cellular Toxicity

Conclusion

Thallium(I) chromate remains a compound with underexplored potential in coordination and materials chemistry, largely due to its insolubility and the inherent toxicity of its constituent elements. While its basic physicochemical properties are known, a detailed understanding of its crystal structure and reactivity is still lacking. The primary significance of this compound for researchers, particularly in the life sciences, lies in its toxicological profile. The ability of thallium to mimic potassium and wreak havoc on cellular machinery underscores the importance of understanding the fundamental chemistry of such toxic metal compounds. Future research into the solid-state structure and potential for forming heterometallic coordination polymers could open new avenues for this classic inorganic salt, provided that appropriate safety measures are rigorously followed.

References

Electronic Structure of Dithallium Chromate: A Review of Available Data and Methodological Approaches

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dithallium chromate (Tl₂CrO₄) is an inorganic compound whose electronic structure has not been extensively characterized in publicly available scientific literature. This guide provides a comprehensive overview of the current state of knowledge and outlines the standard experimental and computational methodologies that would be employed to elucidate its electronic properties. While specific quantitative data for Tl₂CrO₄ is not available, this document serves as a foundational resource for researchers interested in pursuing studies on this and related metal chromate compounds.

Introduction

This compound is a chemical compound with the formula Tl₂CrO₄. While its existence and basic chemical properties are known, a detailed understanding of its electronic structure is crucial for predicting its physical and chemical behavior, including its optical, electrical, and potential toxicological properties. This information is of particular interest to researchers in materials science and toxicology. This guide summarizes the limited available information and details the necessary experimental and theoretical protocols to fully characterize its electronic structure.

Known Properties of this compound

Searches of chemical databases and safety data sheets have yielded limited physical and chemical data for this compound. What is known is primarily related to its chemical identification and hazardous nature.

| Property | Data |

| Chemical Formula | Tl₂CrO₄ |

| Appearance | Typically a crystalline solid |

| Hazards | Highly toxic, environmental hazard[1] |

No quantitative data on the electronic properties, such as band gap energy, conductivity, or detailed optical absorption spectra, are available in the reviewed literature.

Experimental Protocols for Electronic Structure Determination

To determine the electronic structure of this compound, a combination of experimental techniques would be required. The following are standard methodologies employed for such characterization.

Synthesis and Crystal Growth

The initial and critical step is the synthesis of high-purity, crystalline this compound. A common method for the synthesis of such materials is through a solid-state reaction.

Protocol for Solid-State Synthesis:

-

High-purity precursors, such as thallium(I) oxide (Tl₂O) and chromium(III) oxide (Cr₂O₃), or thallium(I) carbonate (Tl₂CO₃) and chromium(VI) oxide (CrO₃), would be stoichiometrically mixed.

-

The mixture would be ground to ensure homogeneity.

-

The powdered mixture would be pelletized and heated in a furnace at elevated temperatures in a controlled atmosphere (e.g., air or an inert gas) to facilitate the reaction and crystallization.

-

The product would be cooled slowly to promote the formation of well-ordered crystals.

-

The resulting material's purity and crystal phase would be confirmed using techniques like Powder X-ray Diffraction (PXRD).

Crystal Structure Determination

A prerequisite for both understanding the material's properties and for performing theoretical calculations is the determination of its crystal structure.

Protocol for Single-Crystal X-ray Diffraction (SC-XRD):

-

A suitable single crystal of this compound would be isolated and mounted on a goniometer.

-

The crystal would be irradiated with a monochromatic X-ray beam.

-

The diffraction pattern of the X-rays scattered by the crystal would be collected on a detector.

-

The collected data would be processed to determine the unit cell dimensions, space group, and atomic positions within the crystal lattice.

Spectroscopic Characterization

Spectroscopic methods are essential for experimentally probing the electronic band structure.

Protocol for UV-Visible Spectroscopy:

-

A dilute solution of this compound (if soluble in a suitable solvent that does not absorb in the region of interest) or a thin film/solid sample would be prepared.

-

The absorbance or transmittance of light in the ultraviolet and visible range would be measured using a spectrophotometer.

-

The resulting spectrum would reveal the energies of electronic transitions, from which the optical band gap can be estimated using a Tauc plot analysis.

Protocol for X-ray Photoelectron Spectroscopy (XPS):

-

A solid sample of this compound would be placed in an ultra-high vacuum chamber.

-

The sample would be irradiated with X-rays, causing the emission of core-level electrons.

-

The kinetic energy of the emitted electrons would be measured to determine their binding energies.

-

This data provides information about the elemental composition, oxidation states of thallium and chromium, and the valence band electronic structure.

Theoretical Protocols for Electronic Structure Calculation

In conjunction with experimental data, computational methods, particularly Density Functional Theory (DFT), are powerful tools for providing a detailed picture of the electronic structure.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Protocol for DFT Calculations:

-

The experimentally determined crystal structure (from SC-XRD) would be used as the input for the calculation.

-

A suitable exchange-correlation functional (e.g., PBE, B3LYP) would be chosen.

-

The electronic ground state of the system would be calculated self-consistently.

-

From the ground state calculation, various electronic properties can be derived, including:

-

Band Structure: This shows the energy of the electronic states as a function of their momentum in the crystal, revealing whether the material is a metal, semiconductor, or insulator, and the nature of the band gap (direct or indirect).

-

Density of States (DOS): This indicates the number of available electronic states at each energy level and which atomic orbitals contribute to different energy bands.

-

Partial Density of States (PDOS): This decomposes the total DOS into contributions from each element and orbital type, providing insight into the nature of chemical bonding.

-

Logical Workflow for Electronic Structure Characterization

The following diagram illustrates the logical workflow for a comprehensive study of the electronic structure of this compound.

Conclusion

The electronic structure of this compound remains an uncharacterized area of materials science. This guide has outlined the necessary and standard experimental and theoretical methodologies that would be required to provide a comprehensive understanding of this material. The successful synthesis of high-quality single crystals is the pivotal first step in this process. Subsequent crystallographic and spectroscopic analyses, coupled with theoretical DFT calculations, would provide the detailed insights into the band structure and density of states that are currently absent from the scientific literature. Such a study would not only contribute to the fundamental understanding of metal chromates but also provide crucial data for assessing its potential applications and toxicological profile.

References

Overview of Phase Transitions in Dithallium Chromate

An In-depth Technical Guide to the Phase Transitions of Dithallium Chromate

For researchers, scientists, and professionals in drug development, a thorough understanding of the solid-state properties of inorganic compounds is crucial. This compound (Tl₂CrO₄), a compound with notable thermal behaviors, undergoes structural phase transitions that are of significant interest for materials science and related fields. This technical guide provides a comprehensive overview of the phase transition studies of this compound, summarizing key experimental findings, detailing methodologies, and visualizing the transition process.

This compound is known to exist in at least two crystalline forms: a room-temperature orthorhombic phase and a high-temperature hexagonal phase.[1][2] The transition between these phases has been investigated using various analytical techniques, which reveal the complex thermal behavior of this compound.

Crystal Structure Modifications

The crystallographic details of the known phases of this compound are summarized in the table below. The room-temperature structure belongs to the orthorhombic crystal system, while the high-temperature phase adopts a hexagonal structure.[1][2][3] Additionally, research by Fabry et al. has identified a new modification of thallium chromate, which is closely related to the β-K₂SO₄ family, suggesting the potential for polymorphism in this compound.[4][5]

Table 1: Crystallographic Data for this compound (Tl₂CrO₄)

| Phase | Crystal System | Space Group | Lattice Parameters (Å) |

| Room Temperature | Orthorhombic | Pmcn | a = 5.910, b = 10.727, c = 7.910[3] |

| High Temperature | Hexagonal | Not specified | Not specified |

| New Modification | Not specified | Related to β-K₂SO₄ family | Not specified |

Thermal Analysis of Phase Transitions

The thermal behavior of this compound has been primarily investigated using Differential Thermal Analysis (DTA) and electrical conductivity measurements. These studies have confirmed the existence of thermal transformations and provided insights into the energetics and temperature ranges of these transitions.

Differential Thermal Analysis (DTA)

Electrical Conductivity Studies

Electrical conductivity measurements as a function of temperature provide valuable information about changes in the crystal structure. For this compound, a sharp increase in conductivity is observed between 225 °C and 303 °C, which is indicative of the anomalous thermal behavior associated with the phase transition.[1] The conductivity reaches a minimum at approximately 348 °C, and another break in the conductivity curve is observed at 450 °C.[1]

Table 2: Electrical Properties of this compound During Phase Transition

| Temperature Range/Point | Observation | Activation Energy (Ea) |

| 225-303 °C | Sharp increase in conductivity | 4.0 eV[1] |

| ~348 °C | Minimum in conductivity | - |

| 450 °C | Break in conductivity curve | - |

| Unsintered Sample | Increase in conductivity at ~225 °C | 0.22 eV[1] |

Experimental Protocols

The following sections detail the methodologies employed in the study of this compound phase transitions, based on the available literature.

Differential Thermal Analysis (DTA)

-

Instrument: DuPont 900 Thermo-analyzer.

-

Heating Rate: 20 °C/min.[1]

-

Reference Standard: Aluminum oxide (Al₂O₃).[1]

-

Procedure: A sample of this compound and the reference material are heated at a constant rate. The temperature difference between the sample and the reference is recorded as a function of temperature. Endothermic or exothermic transitions in the sample appear as peaks in the DTA curve.

X-Ray Diffraction (XRD)

-

Instrument: 'Norelco' Philips Diffractometer.

-

Radiation Source: Molybdenum K-alpha (MoKα) with a wavelength (λ) of 0.7107 Å.[1]

-

Procedure: The crystalline sample is exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as a function of the diffraction angle (2θ). The crystal structure, space group, and lattice parameters are determined by analyzing the positions and intensities of the diffraction peaks. Temperature-variable XRD is used to study the crystal structure at different temperatures.

Electrical Conductivity Measurement

-

Sample Preparation: Compressed polycrystalline pellets (2 mm thick and 13 mm in diameter).[1]

-

Procedure: The prepared pellet is placed in a temperature-controlled environment, and a voltage is applied across it. The resulting current is measured to determine the electrical conductivity. The conductivity is measured at various temperatures to observe changes associated with phase transitions.

Visualization of the Phase Transition Process

The following diagram illustrates the workflow for investigating the phase transition of this compound.

The logical flow shows that starting with the this compound sample, thermal analysis techniques like DTA and electrical conductivity are used to identify the transition temperatures. Structural analysis using XRD at both room and elevated temperatures allows for the determination of the crystal structures of the different phases, leading to a comprehensive characterization of the phase transition.

References

An In-depth Technical Guide to the Discovery and History of Dithallium Chromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithallium chromate (Tl₂CrO₄), a chemical compound of significant interest due to its historical applications in analytical chemistry and the inherent toxicological concerns of both thallium and hexavalent chromium, presents a unique case study in the annals of inorganic chemistry. This technical guide provides a comprehensive overview of the discovery, history, and key properties of this compound. It includes a detailed summary of its physicochemical data, a thorough experimental protocol for its synthesis via precipitation, and an exploration of its historical context. This document is intended to serve as a valuable resource for researchers and professionals requiring in-depth knowledge of this compound.

Discovery and Historical Context

While the exact date and individual credited with the first synthesis of this compound remain to be definitively pinpointed in available literature, its preparation and properties were known to the scientific community by the late 19th century. The discovery of the element thallium itself in 1861 by Sir William Crookes through flame spectroscopy, and its subsequent isolation in 1862 by Claude-Auguste Lamy, paved the way for the investigation of its various compounds.

An early documented method for the preparation of this compound was described by Lachaud and Lepieriw in 1892. Their work detailed the precipitation of thallium chromate from a thallium sulfate solution by the addition of potassium chromate. This indicates that the compound was utilized in qualitative and likely quantitative analytical applications during this period. The primary historical use of this compound has been in the gravimetric determination of thallium(I) ions in solution, leveraging its low solubility in water.

Physicochemical Properties

This compound is a yellow, crystalline solid. A summary of its key quantitative properties is presented in Table 1 for ease of reference and comparison.

| Property | Value |

| Chemical Formula | Tl₂CrO₄ |

| Molar Mass | 524.76 g/mol |

| Appearance | Yellow rhombic crystals |

| Melting Point | 633 °C |

| Density | 6.91 g/cm³ |

| Solubility in Water | 0.021 g/L at 20 °C |

| Crystal Structure | Orthorhombic |

| Space Group | Pmcn (or Pbnm - Note: Discrepancies exist in the literature) |

| Lattice Parameters | a = 5.910 Å, b = 10.727 Å, c = 7.910 Å (Note: Another source reports a = 7.81 Å, b = 10.68 Å, c = 6.02 Å, highlighting the need for further crystallographic studies)[1][2] |

Note on Crystallographic Data: There are conflicting reports in the literature regarding the precise lattice parameters and space group of this compound. The values presented represent the most commonly cited data. Researchers requiring highly accurate crystallographic information are advised to consult primary crystallographic databases and potentially perform their own structural analysis.

Experimental Protocols

Synthesis of this compound via Precipitation

This protocol outlines the laboratory synthesis of this compound through a precipitation reaction. Caution: Thallium and its compounds are extremely toxic. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.

Materials:

-

Thallium(I) sulfate (Tl₂SO₄) or Thallium(I) nitrate (TlNO₃)

-

Potassium chromate (K₂CrO₄)

-

Distilled water

-

Beakers

-

Graduated cylinders

-

Stirring rod

-

Filter paper

-

Funnel

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M solution of a soluble thallium(I) salt (e.g., Tl₂SO₄ or TlNO₃) by dissolving the appropriate mass in distilled water.

-

Prepare a 0.1 M solution of potassium chromate (K₂CrO₄) by dissolving the appropriate mass in distilled water.

-

-

Precipitation:

-

Slowly add the potassium chromate solution to the thallium(I) salt solution while stirring continuously with a glass rod.

-

A yellow precipitate of this compound will form immediately according to the following reaction: 2Tl⁺(aq) + CrO₄²⁻(aq) → Tl₂CrO₄(s)

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Carefully decant the supernatant liquid.

-

Wash the precipitate several times with small portions of cold distilled water to remove any soluble impurities.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Continue to wash the precipitate on the filter paper with small amounts of cold distilled water.

-

-

Drying:

-

Carefully transfer the filtered this compound to a pre-weighed watch glass.

-

Dry the product in a drying oven at a temperature of 100-110 °C until a constant weight is achieved.

-

-

Characterization:

-

The identity and purity of the synthesized this compound can be confirmed using techniques such as X-ray diffraction (XRD) and elemental analysis.

-

Logical Relationships and Workflows

The synthesis and analysis of this compound follow a logical experimental workflow. The following diagram, generated using the DOT language, illustrates this process.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Signaling Pathways (Toxicology)

The toxicity of this compound is a critical consideration for any professional handling this compound. Both thallium and hexavalent chromium are known toxicants with well-documented adverse health effects. The following diagram illustrates a simplified overview of the primary toxicological pathways.

Caption: Simplified toxicological pathways of this compound's constituent ions.

Conclusion

This compound remains a compound of historical and scientific significance. While its use in analytical chemistry has largely been superseded by modern instrumental techniques, its study provides valuable insights into the properties of thallium compounds and the historical development of chemical analysis. The information presented in this guide, from its physicochemical properties to detailed experimental protocols, serves as a foundational resource for researchers and professionals. The inherent toxicity of this compound underscores the importance of stringent safety protocols in its handling and the continued study of its environmental and health impacts.

References

Methodological & Application

Application Notes and Protocols for Dithallium Chromate (Tl₂CrO₄) Single Crystal Growth

Disclaimer: There is a notable absence of specific published literature detailing the single crystal growth of dithallium chromate (Tl₂CrO₄). The following protocols and data are based on general crystal growth principles and methodologies successfully applied to other thallium compounds and chromate salts. These should be considered as starting points for experimental investigation and will require significant optimization.

Introduction

This compound is a chemical compound with the formula Tl₂CrO₄. The growth of high-quality single crystals of this material may be of interest for various scientific investigations, including studies of its physical properties and potential applications in specialized fields. This document outlines potential methods for the single crystal growth of this compound, focusing on the Bridgman-Stockbarger and solution growth techniques.

Potential Crystal Growth Methods

Given the likely properties of this compound, two primary methods are proposed for its single crystal growth: the Bridgman-Stockbarger method from the melt and a low-temperature solution growth method. The choice of method will depend on the material's melting point, thermal stability, and solubility in suitable solvents.

2.1. Bridgman-Stockbarger Method

The Bridgman-Stockbarger technique is a melt growth method suitable for materials that melt congruently and are thermally stable.[1] It involves the directional solidification of a molten material in a sealed ampoule that is passed through a temperature gradient.[1][2]

2.2. Solution Growth Method

Solution growth is a viable alternative, particularly if this compound decomposes at its melting point or undergoes polymorphic phase transitions. This method involves dissolving the material in a suitable solvent and inducing crystallization by slow cooling or solvent evaporation. The known solubility of thallium chromate in aqueous solutions suggests this could be a feasible approach.[3]

Experimental Protocols

3.1. Protocol for Bridgman-Stockbarger Growth of this compound

3.1.1. Materials and Equipment

-

High-purity this compound powder (>99.9%)

-

Quartz ampoule with a conical tip

-

Vacuum pumping system

-

Oxy-hydrogen torch for sealing

-

Two-zone vertical Bridgman furnace

-

Temperature controller

3.1.2. Procedure

-

Ampoule Preparation: Thoroughly clean a quartz ampoule with aqua regia, followed by rinsing with deionized water and ethanol, and drying in an oven.

-

Material Loading: Load the high-purity this compound powder into the ampoule.

-

Evacuation and Sealing: Connect the ampoule to a vacuum system and evacuate to a pressure of 10⁻⁶ Torr. While under vacuum, gently heat the ampoule to remove any adsorbed moisture. Seal the ampoule using an oxy-hydrogen torch.

-

Furnace Setup: Place the sealed ampoule in the upper hot zone of the two-zone Bridgman furnace.

-

Melting and Homogenization: Heat the upper zone to a temperature approximately 50 °C above the melting point of Tl₂CrO₄. Allow the material to melt completely and homogenize for 24 hours.

-